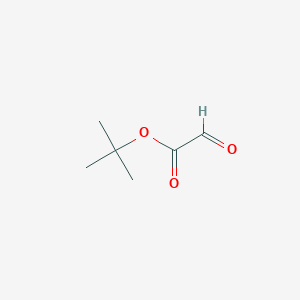

Acetic acid, oxo-, 1,1-dimethylethyl ester

Description

Overview of α-Keto Ester Chemistry

α-Keto esters, also known as 2-oxoesters, are a class of organic compounds characterized by a ketone functional group positioned adjacent (at the α-carbon) to an ester moiety. mdpi.commcat-review.org This unique structural arrangement, containing two vicinal electrophilic carbon atoms, imparts a versatile reactivity profile, making them highly valuable intermediates in organic synthesis. mdpi.com The presence of both a keto carbonyl group and an ester group allows them to participate in a wide array of chemical transformations. mdpi.com

The chemistry of α-keto esters is dominated by their electrophilicity. The carbonyl carbon of the ketone is susceptible to nucleophilic attack, a reaction pathway exploited in numerous carbon-carbon bond-forming reactions. Similarly, the ester group can undergo reactions such as hydrolysis, transesterification, and amidation. The α-protons in some α-keto esters can be acidic, enabling enolate formation and subsequent reactions, although this is less common than for β-keto esters where the α-proton is flanked by two carbonyl groups. mcat-review.org

Synthesis of α-keto esters can be achieved through various methods. mdpi.comorganic-chemistry.org Classical approaches include the Friedel–Crafts acylation of aromatic compounds with ethyl oxalyl chloride or the oxidation of corresponding α-hydroxy esters. mdpi.com More contemporary methods focus on efficiency and sustainability, such as the direct oxidation of alkenes, the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, and iodine-mediated oxidative esterification of acetophenones. organic-chemistry.org These methods provide access to a diverse range of α-keto esters, which serve as building blocks for pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com

Importance of tert-Butyl 2-Oxoacetate in Contemporary Organic Synthesis

tert-Butyl 2-oxoacetate, also referred to as tert-butyl glyoxylate (B1226380), is a prominent member of the α-keto ester family that has found extensive application as a versatile building block in modern organic synthesis. Its utility stems from the presence of a reactive aldehyde-like keto group and a sterically bulky tert-butyl ester, which can direct the stereochemical outcome of reactions and be selectively removed under acidic conditions without affecting other sensitive functional groups. nih.gov

This compound serves as a key reactant in a multitude of synthetic transformations, enabling the construction of complex molecular architectures. For instance, it is a crucial electrophile in asymmetric addition reactions for the synthesis of chiral α-hydroxy esters and their derivatives. In one notable application, the diastereoselective addition of a Grignard reagent to a sulfinimine derived from tert-butyl glyoxylate was the key step in the enantioselective synthesis of l-α-(1-cyclobutenyl)glycine, an unnatural amino acid. acs.org It is also employed in multicomponent coupling reactions, where it can function as a synthetic equivalent for various synthons, leading to structurally diverse products. fgcu.edu

Detailed research findings highlight its role in the synthesis of biologically active molecules. It has been used in the synthesis of novel ATP-competitive inhibitors of E. coli GyrB, where it was coupled with an amino group on a benzothiazole (B30560) scaffold. nih.gov Furthermore, it participates in Darzens-type reactions to form aziridines, which are precursors for matrix metalloproteinase (MMP) inhibitors. beilstein-journals.org The following table summarizes some of its diverse applications in organic synthesis.

| Reaction Type | Reactant(s) | Product Class | Application/Significance |

| Diastereoselective Addition | 1-Cyclobutenylmagnesium bromide, (S)-t-butanesulfinimide | α-Amino Acid | Synthesis of l-α-(1-Cyclobutenyl)glycine acs.org |

| Nucleophilic Coupling | 6-amino-3-benzyl-2-imino-2,3-dihydrobenzo[d]thiazole derivative | α-Amino-α-oxoacetate | Synthesis of bacterial DNA gyrase inhibitors nih.gov |

| Wittig-type Reaction | In situ generated ylide | Tetronic Acid Derivative | Synthesis of the mould metabolite (R)-(+)-Carolinic Acid thieme-connect.com |

| Darzens-type Reaction | Anion of a chloroallyl phosphonamide | Aziridine Adduct | Synthesis of precursors for MMP-inhibitors beilstein-journals.org |

| Arylation | Arylboronic Acids (Ru-catalyzed) | α-Hydroxy Esters | Enantioselective synthesis of mandelic acids researchgate.net |

Scope and Research Trajectories within the Chemical Compound's Investigation

The synthetic utility of tert-butyl 2-oxoacetate is well-established, and its application continues to expand. The scope of its use covers a broad range of complexity, from the synthesis of relatively simple, yet valuable, building blocks like α-hydroxy and α-amino acids to its incorporation into the total synthesis of complex natural products and potent bioactive molecules. acs.orgbeilstein-journals.orgthieme-connect.com Its predictable reactivity and the unique properties of the tert-butyl group ensure its continued relevance in synthetic planning.

Current research trajectories involving tert-butyl 2-oxoacetate are focused on several key areas. A major thrust is the development of new catalytic, enantioselective methods that utilize this compound as an electrophile. For example, recent work has demonstrated the ruthenium-catalyzed enantioselective 1,2-addition of arylboronic acids to tert-butyl glyoxylate to produce optically active mandelic acids with high enantiomeric excess. researchgate.net This highlights a trend towards creating stereochemically complex centers in a highly controlled manner.

Another area of active investigation involves its use in novel multicomponent and cascade reactions. fgcu.edu These strategies aim to build molecular complexity rapidly and efficiently from simple starting materials in a single pot, where tert-butyl 2-oxoacetate can act as a pivotal component. Research is also directed towards understanding its role in more intricate reaction mechanisms, such as its formation as a transient intermediate in N-dealkylation reactions under Polonovski reaction conditions. rsc.org The exploration of its reactions with novel nucleophiles and in innovative reaction sequences continues to be a fertile ground for discovery, promising new pathways to valuable chemical entities.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2,3)9-5(8)4-7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPZTIFGRQKSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450719 | |

| Record name | t-butyl glyoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-32-1 | |

| Record name | t-butyl glyoxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Oxoacetate and Its Derivatives

Direct Synthesis Strategies for tert-Butyl 2-Oxoacetate

The direct synthesis of tert-butyl 2-oxoacetate can be achieved through several distinct chemical strategies, each employing different precursors and reaction mechanisms. These methods range from the oxidation of diazo compounds to the derivatization of common starting materials like tert-butyl acetoacetate.

Synthesis from α-Diazo Esters via Oxo Transfer Reactions

One effective strategy for the synthesis of α-keto esters, including tert-butyl 2-oxoacetate, involves the conversion of the corresponding α-diazo esters through an oxo transfer reaction. A notable method is the oxidation of tert-butyl diazoacetate using potassium peroxymonosulfate, commercially known as Oxone®. orgsyn.org This approach serves as a powerful alternative to other oxidation techniques, such as those employing rhodium catalysis, and is applicable to a range of substrates, including sterically hindered ones. orgsyn.org

The reaction transforms the diazo group (-N₂) into a carbonyl group (=O), yielding the desired α-keto ester. orgsyn.org This conversion is based on the oxidative properties of Oxone®, which efficiently facilitates the transfer of an oxygen atom to the diazo compound. The process is valued for its operational simplicity and the accessibility of the oxidizing agent.

Preparative Routes Utilizing Oxalyl Chloride and tert-Butanol

A common and scalable route to tert-butyl 2-oxoacetate involves a two-step process starting from oxalyl chloride and tert-butanol. The initial step is the reaction between these two reagents, typically conducted in an anhydrous solvent like diethyl ether at reduced temperatures (e.g., 0 °C) under an inert atmosphere to prevent hydrolysis. biorxiv.org This reaction yields an intermediate, tert-butyl 2-chloro-2-oxoacetate (also known as tert-butyl oxalyl chloride). biorxiv.org

Step 1: Formation of tert-Butyl 2-chloro-2-oxoacetate

The crude tert-butyl 2-chloro-2-oxoacetate is often used directly in the subsequent step without extensive purification. biorxiv.org

Step 2: Reduction to tert-Butyl 2-Oxoacetate The second step involves the reduction of the acid chloride functionality to an aldehyde. A standard method for this transformation is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the chlorine atom is replaced by a hydrogen atom to afford the final product, tert-butyl 2-oxoacetate. This dehalogenation is a well-established transformation in organic synthesis.

Precursor-Based Approaches (e.g., from tert-butyl acetoacetate)

Given the expense and handling considerations of tert-butyl diazoacetate, a more cost-effective and convenient precursor-based approach starts with tert-butyl acetoacetate. orgsyn.org This method combines a diazo transfer reaction with a retro-Claisen condensation (deacylation) in a single, efficient step. orgsyn.org

Synthesis of Silylated tert-Butyl 2-Oxoacetate Derivatives (Silyl Glyoxylates)

Silylated derivatives of tert-butyl 2-oxoacetate, known as silyl (B83357) glyoxylates, are valuable synthetic intermediates. Their synthesis often begins with silylated α-diazo esters, which are then oxidized.

Dye-Sensitized Photooxidation of α-Silyl α-Diazo Esters

The first synthesis of silyl glyoxylates was developed via the dye-sensitized photooxidation of α-silyl α-diazo esters. orgsyn.org This photochemical method involves exposing the silylated diazo compound to light in the presence of a sensitizing dye and oxygen. The reaction proceeds through an intramolecular oxygen transfer involving carbonyl oxide intermediates. This pioneering work established a viable, albeit moderate-yielding, route to silyl glyoxylates, with reported yields around 40%. orgsyn.org

Ozonolysis of Silylated Diazoacetates

Another oxidative method for preparing silyl glyoxylates is the ozonolysis of silylated diazoacetates. orgsyn.org In this process, ozone (O₃) is used as the oxidant to cleave the diazo compound and form the corresponding α-keto ester. For instance, the ozonolysis of ethyl trimethylsilyl (B98337) diazoacetate has been reported to yield the corresponding silyl glyoxylate (B1226380). orgsyn.org However, this method can be associated with lower yields (around 30%) and the potential for over-oxidation, which can lead to the formation of silyl esters as byproducts. orgsyn.org

Rhodium(II)-Catalyzed Oxo Transfer Approaches

Rhodium(II) catalysts are well-established for their ability to catalyze a wide range of transformations involving diazo compounds. A key reaction in this context is the decomposition of a diazo compound to form a highly reactive rhodium carbene intermediate. This intermediate can then undergo various subsequent reactions, including oxo transfer, to afford the desired product. While direct literature on the rhodium(II)-catalyzed oxo transfer for the specific synthesis of tert-butyl 2-oxoacetate is not abundant, the principles of this methodology can be extrapolated from related transformations.

The general mechanism for such a reaction would likely involve the following steps:

Catalyst Activation: A rhodium(II) precatalyst, such as rhodium(II) acetate (B1210297) [Rh₂(OAc)₄], reacts with a diazo precursor, like tert-butyl diazoacetate, to form a rhodium carbene intermediate with the concomitant release of dinitrogen gas.

Oxo Transfer: The electrophilic rhodium carbene then reacts with an oxygen atom donor. Various oxygen sources can be employed in such reactions. For instance, in related syntheses of aryl α-keto esters, a combination of water and diethyl azodicarboxylate (DEAD) has been used, catalyzed by dirhodium acetate. organic-chemistry.org

Product Formation and Catalyst Regeneration: Following the transfer of the oxygen atom, the desired α-keto ester, tert-butyl 2-oxoacetate, is formed, and the rhodium(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The choice of oxygen source is critical and can influence the efficiency and selectivity of the reaction. The reactivity of the rhodium carbene is modulated by the ligands on the rhodium center and the substituents on the diazo compound. rsc.orgprinceton.edu For instance, donor/acceptor-substituted carbenes exhibit different reactivity profiles compared to acceptor-only substituted carbenes. nih.gov

A plausible reaction scheme for the rhodium(II)-catalyzed synthesis of tert-butyl 2-oxoacetate from tert-butyl diazoacetate is depicted below:

Where [O] represents a suitable oxygen atom donor.

The following table summarizes key aspects of analogous rhodium(II)-catalyzed reactions involving diazo compounds, which can provide insights into the potential synthesis of tert-butyl 2-oxoacetate.

| Catalyst | Diazo Substrate | Reagent(s) | Product Type | Reference |

| Rh₂(OAc)₄ | Aryl diazoacetates | H₂O, DEAD | Aryl α-keto esters | organic-chemistry.org |

| Rh₂(OAc)₄ | α-Diazo-β-ketoesters | - | Cycloaddition products | acs.org |

| Rhodium(II) porphyrin | Ethyl diazoacetate | Styrene (B11656) | Cyclopropanes | nih.gov |

| Rh₂(OPiv)₄ | Aryl/vinyl diazo esters | Ethyl diazoacetate | Cross-coupled olefins | researchgate.net |

| [CpRu(CH₃CN)₃][BArF] / phen | α-Diazo-β-ketoesters | Epoxides | 1,4-Dioxenes | unige.ch |

Green Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing tert-butyl 2-oxoacetate and other α-keto esters, several sustainable paradigms are being explored to minimize environmental impact. mdpi.com

One major focus is the replacement of stoichiometric, often toxic, oxidizing agents with greener alternatives. Traditional oxidation of alcohols to ketones and aldehydes often employs reagents like chromium(VI) compounds, which are hazardous. chemguide.co.uk Green approaches favor the use of catalytic amounts of safer oxidants. For example, molecular oxygen (from air) or hydrogen peroxide are considered ideal oxidants as their byproduct is water. Various catalytic systems are being developed to facilitate aerobic oxidations. researchgate.netacs.org

Electrochemical synthesis represents another promising green methodology. By using electricity to drive chemical reactions, the need for chemical oxidants can be circumvented, and reactions can often be performed under milder conditions. mdpi.com Anodic oxidation has been successfully applied to the synthesis of α-keto acid methyl esters from aryl methyl ketones. mdpi.com Electrochemical methods for the construction of α-ketoamides have also been reported, highlighting the potential of this technique for related ester syntheses. organic-chemistry.orgresearchgate.net

Solvent choice is another critical aspect of green chemistry. Many organic solvents are volatile, flammable, and/or toxic. The development of solvent-free reaction conditions or the use of more benign solvents (e.g., water, supercritical CO₂) is a key area of research.

The following table provides a comparison of different green oxidation methods that are relevant to the synthesis of α-keto esters, often by way of oxidizing a precursor alcohol.

| Method | Catalyst / Mediator | Oxidant | Substrate Type | Key Advantages | Reference |

| Aerobic Oxidation | Copper-based catalyst | Air | Ketones/Alcohols | Use of air as a green oxidant, inexpensive catalyst. | acs.org |

| Catalytic Oxidation | V₂O₅ | O₂ | Alcohols | High chemoselectivity for secondary alcohols. | organic-chemistry.org |

| Catalytic Oxidation | CeBr₃ | H₂O₂ | Secondary/Benzylic Alcohols | Efficient, uses a green oxidant. | organic-chemistry.org |

| Electrochemical Synthesis | - | Electricity (Anodic Oxidation) | Aryl methyl ketones | Avoids chemical oxidants, mild conditions. | mdpi.com |

| Photocatalysis | Riboflavin tetraacetate | O₂ (from air) | Alcohols | Metal-free, uses visible light. | metu.edu.tr |

| Metal-Free Oxidation | Potassium xanthate / Iodine | - | Acetophenones | Avoids transition metals, promotes esterification. | organic-chemistry.org |

Reactivity and Chemical Transformations of Tert Butyl 2 Oxoacetate

Asymmetric Catalytic Reactions

The electrophilic nature of the aldehyde group in tert-butyl 2-oxoacetate makes it an excellent substrate for various asymmetric catalytic reactions, enabling the synthesis of enantioenriched α-hydroxy and α-amino esters.

Asymmetric Petasis Reactions

The Petasis reaction is a multicomponent reaction involving the condensation of an amine, a carbonyl compound, and an organoboronic acid. When glyoxylates like tert-butyl 2-oxoacetate are used, this reaction provides a direct route to α-amino acids. scispace.com The development of asymmetric variants of the Petasis reaction has been a significant area of research, often employing chiral catalysts to induce enantioselectivity. scispace.commdpi.com

Chiral biphenol-derived diols, such as BINOL and VAPOL, have been successfully employed as catalysts in the asymmetric Petasis reaction of glyoxylates. scispace.comnih.gov For instance, the reaction of alkenyl boronates, secondary amines, and ethyl glyoxylate (B1226380), a close analogue of tert-butyl 2-oxoacetate, can be catalyzed by (S)-VAPOL to produce chiral α-amino acids in high yields and enantioselectivities. nih.gov The use of chiral auxiliaries, such as tert-butylsulfinamide, has also proven effective in achieving high diastereoselectivity in the synthesis of β,γ-unsaturated α-amino acids from glyoxylic acid. nih.gov

Table 1: Asymmetric Petasis Reaction of Glyoxylates with Alkenyl Boronates and Amines

| Catalyst | Amine | Glyoxylate | Alkenyl Boronate | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-VAPOL | Dibenzylamine | Ethyl glyoxylate | (E)-Styrylboronate | 94 | 95:5 er |

| (S)-3,3'-Br2-BINOL | Dibenzylamine | Ethyl glyoxylate | Diisopropyl (E)-styrylboronate | 65 | 70:30 er |

Catalytic Asymmetric Roskamp Reactions

The Roskamp reaction involves the reaction of a diazo compound, typically an α-diazo ester, with an aldehyde in the presence of a Lewis acid catalyst to form a β-keto ester. While the Roskamp reaction is a powerful tool for carbon-carbon bond formation, specific examples of its catalytic asymmetric application with tert-butyl 2-oxoacetate are not extensively documented in the reviewed literature. However, the general catalytic asymmetric Roskamp reaction has been developed using chiral N,N'-dioxide-scandium(III) complexes, which have been shown to be highly effective for the reaction of α-alkyl-α-diazoesters with aromatic aldehydes, affording α-alkyl-β-keto esters in excellent yields and enantioselectivities. nih.govresearchgate.net Further research would be needed to explore the viability of tert-butyl 2-oxoacetate as a substrate in this catalytic system.

Asymmetric Glyoxylate-Ene Reactions

The glyoxylate-ene reaction is a carbon-carbon bond-forming reaction between an alkene (the "ene") and a glyoxylate ester (the "enophile"), which acts as an electrophile. This reaction is a valuable method for the synthesis of α-hydroxy esters. The development of asymmetric versions of this reaction has been achieved through the use of chiral Lewis acid catalysts.

Chiral titanium complexes derived from 1,1'-bi-2-naphthol (B31242) (BINOL) are effective catalysts for the enantioselective glyoxylate-ene reaction. iupac.org These catalysts, prepared in situ from diisopropoxytitanium dihalides and BINOL, can promote the reaction between 1,1-disubstituted olefins and glyoxylate esters to yield α-hydroxy esters with high enantiomeric excess. iupac.org Similarly, chiral palladium(II) complexes have been utilized as catalysts in the asymmetric glyoxylate-ene reaction of α-methyl styrene (B11656) with ethyl glyoxylate in an ionic liquid medium, also achieving good yields and enantioselectivities. ingentaconnect.com

Table 2: Asymmetric Glyoxylate-Ene Reactions

| Catalyst | Ene | Glyoxylate | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| BINOL-TiCl2 | α-Methylstyrene | Isopropyl glyoxylate | 75 | 97% |

Enantioselective Arylation with Organoboron Reagents

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis. For tert-butyl 2-oxoacetate, the enantioselective arylation using organoboron reagents provides a direct route to chiral α-hydroxy-α-aryl esters (mandelic acid derivatives).

A highly effective method for this transformation involves a ruthenium-catalyzed 1,2-addition of arylboronic acids to tert-butyl glyoxylate. The use of a RuCl2(PPh3)3 precursor in combination with the chiral ligand (R,R)-Me-BIPAM results in the formation of optically active mandelic acid derivatives with excellent enantioselectivities. The addition of a fluoride (B91410) salt, such as potassium fluoride (KF) or caesium fluoride (CsF), was found to be crucial for achieving high levels of enantiocontrol.

Table 3: Enantioselective Arylation of tert-Butyl Glyoxylate with Arylboronic Acids

| Arylboronic Acid | Catalyst System | Additive | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Phenylboronic acid | RuCl2(PPh3)3 / (R,R)-Me-BIPAM | KF | 96 | 99 |

| 4-Methylphenylboronic acid | RuCl2(PPh3)3 / (R,R)-Me-BIPAM | KF | 99 | 98 |

| 4-Methoxyphenylboronic acid | RuCl2(PPh3)3 / (R,R)-Me-BIPAM | KF | 99 | 99 |

Dynamic Kinetic Resolution Strategies for Chiral Product Formation

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material. This approach combines a kinetic resolution process with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. For products derived from tert-butyl 2-oxoacetate, such as α-hydroxy esters and their derivatives, DKR provides an efficient route to enantiopure compounds.

One notable application is the DKR of α-hydroxy esters, which can be achieved through a combination of enzymatic resolution and a ruthenium-catalyzed racemization of the starting material. nih.gov This chemoenzymatic approach has been shown to produce α-hydroxy esters in good yields and with excellent enantiomeric excesses. nih.gov Furthermore, a ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) has been developed for the synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives from racemic β-amino-α-keto esters. nih.gov This method allows for the stereoselective reduction of the keto group while controlling the stereochemistry at both the α and β positions. nih.gov

Carbon-Carbon Bond Forming Reactions

Beyond asymmetric catalysis, tert-butyl 2-oxoacetate readily participates in a variety of other carbon-carbon bond-forming reactions, highlighting its utility as a versatile electrophile.

The Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, can be applied to tert-butyl 2-oxoacetate. wikipedia.org The organozinc enolate generated from an α-halo ester, such as tert-butyl bromoacetate, adds to the aldehyde functionality of tert-butyl 2-oxoacetate to yield a β-hydroxy ester derivative. wikipedia.org

Aldol (B89426) reactions represent another class of fundamental carbon-carbon bond-forming reactions where tert-butyl 2-oxoacetate can act as the electrophilic partner. While direct examples with tert-butyl 2-oxoacetate are not prevalent in the reviewed literature, the general mechanism involves the addition of an enolate to the aldehyde carbonyl. The reaction of titanium enolates of amino acid tert-butyl esters with aldehydes, a related transformation, is well-established. researchgate.net

The addition of Grignard reagents to tert-butyl 2-oxoacetate is expected to proceed via nucleophilic attack of the organomagnesium compound on the aldehyde carbonyl, leading to the formation of a secondary alcohol after acidic workup. If an excess of the Grignard reagent is used, subsequent reaction with the ester carbonyl could occur to form a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent are installed. libretexts.org

Aldol and Aldol-type Cascade Reactions

Tert-butyl glyoxylate is an effective electrophile in aldol and aldol-type cascade reactions. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of these reactions. For instance, syn-selective asymmetric cross-aldol reactions between various aldehydes and tert-butyl glyoxylate have been achieved using axially chiral amino sulfonamide catalysts. These reactions produce densely functionalized chiral building blocks. orgsyn.org

The reaction of various ketones with glyoxylates, including tert-butyl glyoxylate, has been explored in the context of organocatalyzed cross-aldol reactions. While linear ketones can sometimes lead to a mixture of regioisomers, cyclic ketones have been shown to provide good to excellent diastereo- and enantioselectivities. nih.gov

Table 1: Asymmetric Cross-Aldol Reaction of Aldehydes with tert-Butyl Glyoxylate

| Aldehyde | Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| Propanal | (S)-Axially Chiral Amino Sulfonamide | 95:5 | 98 | 85 |

| Butanal | (S)-Axially Chiral Amino Sulfonamide | 96:4 | 97 | 88 |

Michael-Terminated Cascade Reactions

While specific examples of Michael-terminated cascade reactions involving tert-butyl 2-oxoacetate are not extensively documented in readily available literature, the general reactivity pattern of α,β-unsaturated carbonyl compounds suggests its potential as a substrate in such transformations. A tandem Michael-aldol reaction, for instance, could be envisioned where a nucleophile first adds to a Michael acceptor, and the resulting enolate then traps tert-butyl 2-oxoacetate in an aldol-type reaction. These sequential reactions are powerful methods for the rapid construction of complex molecular architectures.

Homologation Reactions with Diazo Compounds

Homologation reactions, which involve the insertion of a methylene (B1212753) group into a carbonyl compound, can be achieved using diazo compounds. While the reaction of ketones with diazoalkanes is a well-established method for ring expansion or chain extension, specific studies detailing the homologation of tert-butyl 2-oxoacetate are not prevalent. In principle, the reaction of tert-butyl 2-oxoacetate with a diazoalkane, such as diazomethane, could lead to the formation of a β-keto ester after rearrangement of the initial adduct. The reaction would likely be catalyzed by a Lewis acid or a transition metal.

Reductive Aldol Processes

Reductive aldol reactions offer a method to generate aldol products directly from an ester and an aldehyde. A notable example involves a rhodium-catalyzed asymmetric arylation-induced glycolate (B3277807) aldol addition of silyl (B83357) glyoxylates. In this multi-component coupling of silyl glyoxylates, arylboronic acids, and aldehydes, the use of the tert-butyl ester variant of the silyl glyoxylate was found to be optimal for achieving high enantioselectivity. nih.govresearchgate.net This process involves the generation of a chiral rhodium-enolate intermediate which then reacts with the aldehyde. nih.gov

Table 2: Enantioselective Rhodium-Catalyzed Reductive Aldol Reaction

| Arylboronic Acid | Aldehyde | Ligand | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Benzaldehyde | Anisole-derived nonadiene | >20:1 | 95 | 75 |

| 4-Methoxyphenylboronic acid | Benzaldehyde | Anisole-derived nonadiene | >20:1 | 96 | 80 |

Formal Catalytic Stereoselective Conjugate Additions

The α,β-unsaturated system required for a classical conjugate addition is absent in tert-butyl 2-oxoacetate. However, formal conjugate addition reactions can be designed. For example, the chiral ligand-controlled asymmetric conjugate addition of lithium N-allyl-N-(tert-butyldimethylsilyl)amide to tert-butyl alkenoates has been reported to proceed with high enantioselectivity. rsc.org While this example does not use tert-butyl 2-oxoacetate as the electrophile, it demonstrates a strategy for the asymmetric addition of nucleophiles to tert-butyl ester derivatives.

Derivatization and Functional Group Interconversions

Conversion to α-Hydroxy Esters

A significant and widely utilized transformation of tert-butyl 2-oxoacetate is its reduction to the corresponding α-hydroxy ester, tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate). This conversion is a key step in the synthesis of various more complex molecules. The reduction can be readily achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.comyoutube.com It efficiently reduces the aldehyde functionality of tert-butyl 2-oxoacetate to a primary alcohol without affecting the tert-butyl ester group. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Catalytic hydrogenation is another effective method for this transformation. Various catalysts, including platinum, palladium, and ruthenium-based systems, can be employed. researchgate.netillinois.edu This method is often favored for its clean reaction profile and the ease of product isolation.

The resulting tert-butyl 2-hydroxyacetate is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals.

Table 3: Reduction of tert-Butyl 2-Oxoacetate to tert-Butyl 2-Hydroxyacetate

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride | - | Methanol | 25 | >95 |

| DIBAL-H | - | Toluene | -78 | ~90 |

| H₂ (1 atm) | Pd/C | Ethanol | 25 | >98 |

Formation of Amino Acid Scaffolds and Derivatives

The α-ketoester functionality of tert-butyl 2-oxoacetate makes it a suitable precursor for the synthesis of α-amino acid scaffolds. Two primary synthetic strategies for converting α-keto acids or esters into α-amino acids are the Strecker synthesis and reductive amination.

Strecker-Type Synthesis: The classical Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (or ketone), ammonia (B1221849), and cyanide. chemistnotes.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid. masterorganicchemistry.com When applied to an α-keto ester like tert-butyl 2-oxoacetate, a primary or secondary amine can be used in place of ammonia to generate N-substituted amino acids. The general mechanism involves the initial formation of an imine from the reaction of the keto group with an amine, followed by the nucleophilic attack of a cyanide source to form the α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid. Using the tert-butyl ester of glyoxylic acid provides a product where the second carboxyl group is already protected.

Reductive Amination: Reductive amination is another powerful method for forming amines from carbonyl compounds. organic-chemistry.org This process also begins with the formation of an imine or enamine intermediate from the reaction between the ketone of tert-butyl 2-oxoacetate and an amine (such as ammonia or a primary amine). harvard.edu This intermediate is then reduced in situ by a reducing agent to form the corresponding amino acid derivative. harvard.edu A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity in reducing the protonated imine over the starting ketone. harvard.edu This method avoids the use of highly toxic cyanides required in the Strecker synthesis. harvard.edu

The following table outlines the general steps for these transformations using tert-butyl 2-oxoacetate as the substrate.

| Reaction Type | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Strecker-Type Synthesis | 1. Amine (R-NH₂) 2. Cyanide Source (e.g., KCN) 3. Acid for Hydrolysis | α-Aminonitrile | tert-Butyl Ester of an N-substituted Amino Acid |

| Reductive Amination | 1. Amine (R-NH₂) 2. Reducing Agent (e.g., NaBH(OAc)₃) | Imine / Iminium Ion | tert-Butyl Ester of an N-substituted Amino Acid |

Ester Transesterification and Cleavage Reactions

The tert-butyl ester group is a widely used protecting group for carboxylic acids because of its stability to many nucleophilic and basic conditions, combined with its susceptibility to cleavage under acidic conditions.

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For tert-butyl esters, this reaction can be catalyzed by various agents. For instance, lanthanum(III) isopropoxide has been shown to be an effective catalyst for the transesterification of methyl esters with tertiary alcohols. While less common for converting a tert-butyl ester to another ester due to steric hindrance, specific catalysts can facilitate this transformation. Boron-based catalysts, such as B(C₆F₅)₃, have been reported to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions.

Cleavage Reactions (Deprotection): The removal of the tert-butyl group is a common transformation. The mechanism typically proceeds via an acid-catalyzed E1 elimination, where protonation of the ester oxygen is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene. ambeed.com This lability under acidic conditions allows for selective deprotection in the presence of other ester groups like methyl, ethyl, or benzyl (B1604629) esters. A variety of reagents and conditions can achieve this cleavage.

The table below summarizes various methods for the cleavage of tert-butyl esters.

| Reagent/Condition | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method. The tert-butyl cation is trapped by TFA or forms isobutene. ambeed.com |

| Aqueous Phosphoric Acid | - | - | A mild and environmentally benign reagent for deprotection. |

| Silica Gel | Toluene | Reflux | Provides good yields and is selective for tert-butyl esters over tert-butyl ethers. |

| Fluorinated Alcohols (TFE or HFIP) | TFE or HFIP | Reflux | Thermolytic cleavage method where the solvent promotes the reaction. |

| ZnBr₂ | Dichloromethane (DCM) | - | A Lewis acid catalyst used for chemoselective cleavage in the presence of other acid-labile groups. |

Conversion to Acid Chlorides

Tert-butyl esters can be directly converted into acid chlorides, a transformation that is particularly useful as it bypasses the need to first isolate the free carboxylic acid. This reaction offers a mild and efficient alternative for synthesizing these valuable intermediates. Research has shown that the reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides acid chlorides in very high yields. A key advantage of this method is its selectivity; other common ester types, such as methyl, ethyl, isopropyl, and benzyl esters, are unreactive under the same conditions. This allows for the selective conversion of a tert-butyl ester in a molecule containing other ester functionalities. The reaction is believed to be acid-promoted, with HCl playing a crucial role in the mechanism.

In the context of tert-butyl 2-oxoacetate, this reaction would convert the ester group into an acid chloride, yielding tert-butyl oxalyl chloride. This product is a highly reactive intermediate that combines the functionalities of an acid chloride and a ketone.

The table below details the conditions for this selective conversion.

| Reagent | Catalyst/Additive | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Water or HCl (promoter) | Neat or various | Room Temperature | ≥89% | Highly selective for tert-butyl esters over methyl, ethyl, isopropyl, and benzyl esters. wikipedia.org |

Mechanistic Investigations of Tert Butyl 2 Oxoacetate Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The reactivity of tert-butyl 2-oxoacetate and its derivatives, such as silyl (B83357) glyoxylates, has been explored in various reaction cascades where the identity of reactants and catalysts dictates the operative pathway. Silyl glyoxylates, which share key reactivity patterns with tert-butyl 2-oxoacetate, can function as versatile synthons for glycolic acid derivatives through multicomponent couplings. The reaction pathway can be switched between an α-coupling or a vinylogous (γ-coupling) mechanism based on the nature of the secondary electrophile employed. wikipedia.org For instance, when the secondary electrophile is a carbonyl compound, an α-coupling pathway, such as an aldol (B89426) reaction, is predominant. wikipedia.org Conversely, using electrophilic alkenes can steer the reaction towards a γ-trapping mechanism. wikipedia.org

One of the fundamental catalytic cycles in biochemistry involving this compound's parent acid is the glyoxylate (B1226380) cycle. rsc.orgnih.gov This cycle is an anabolic pathway that allows organisms like plants, bacteria, and fungi to convert two-carbon compounds, such as acetyl-CoA, into four-carbon intermediates like succinate (B1194679) and malate (B86768) for carbohydrate synthesis. nih.gov The cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle. nih.gov It utilizes five of the eight enzymes from the TCA cycle, along with two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). nih.gov ICL cleaves isocitrate into succinate and glyoxylate, and MS then catalyzes the condensation of glyoxylate with another molecule of acetyl-CoA to form malate. rsc.orgnih.gov This metabolic pathway highlights a natural and highly efficient catalytic cycle for processing the glyoxylate core structure.

In synthetic chemistry, tert-butyl 2-oxoacetate is a key substrate in reactions like the Ugi four-component reaction for the synthesis of complex peptoids. The reaction mechanism involves the initial formation of a Schiff base between an amine and an aldehyde, which is then protonated. This is followed by the addition of a nucleophilic isocyanide and, subsequently, the carboxylate component (derived from a carboxylic acid), which in specific synthetic schemes can be related to the tert-butyl 2-oxoacetate structure, to yield the final product after rearrangement. scispace.com

Stereocontrol Mechanisms in Asymmetric Catalysis

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Tert-butyl 2-oxoacetate is an excellent electrophile for various asymmetric catalytic reactions, enabling the synthesis of chiral α-hydroxy esters and other valuable building blocks. The mechanism of stereocontrol typically relies on the formation of a well-organized, chiral transition state involving the substrate, a chiral catalyst, and the nucleophile.

Organocatalysis has proven effective in controlling the stereochemistry of reactions involving tert-butyl glyoxylate. For instance, syn-selective asymmetric cross-aldol reactions between aldehydes and tert-butyl glyoxylate have been achieved using axially chiral amino sulfonamide catalysts. rsc.org The proposed mechanism for proline-catalyzed aldol reactions, which serves as a model, involves the formation of an enamine between the catalyst and the donor ketone or aldehyde. nih.gov This enamine then attacks the electrophilic glyoxylate. The stereochemical outcome is determined in the C-C bond-forming transition state, where the chiral catalyst shields one face of the enamine, directing the attack of the glyoxylate to the less sterically hindered face. The catalyst's carboxylic acid group can also activate the glyoxylate electrophile through hydrogen bonding. nih.gov

Metal-based chiral catalysts have also been successfully employed. The enantioselective 1,2-addition of arylboronic acids to tert-butyl glyoxylate can be catalyzed by a ruthenium complex bearing a chiral Me-BIPAM ligand, affording optically active mandelic acid derivatives with up to 99% enantiomeric excess (ee). rsc.org The stereocontrol in such reactions originates from the rigid chiral environment created by the metal-ligand complex. The substrate coordinates to the metal center in a specific orientation, exposing one of its prochiral faces to preferential attack by the nucleophile.

Similarly, chiral N,N'-dioxide–metal complexes are used in the asymmetric addition of thiols to related silyl glyoxylates. rsc.org The catalyst, often a Lewis acid complex of a lanthanide triflate like Y(OTf)₃ with a chiral ligand, activates the glyoxylate by coordinating to the carbonyl oxygen. This coordination, along with the specific geometry of the chiral ligand, creates a defined chiral pocket that directs the incoming nucleophile to attack from a specific trajectory, thus inducing high enantioselectivity. rsc.org

| Reaction Type | Catalyst/Method | Key Mechanistic Feature for Stereocontrol | Achieved Selectivity |

| Cross-Aldol Reaction | Axially chiral amino sulfonamide | Formation of a chiral enamine intermediate; face-selective attack directed by the catalyst. | syn-selective |

| Arylboronic Acid Addition | Ruthenium / (R,R)-Me-BIPAM | Coordination of glyoxylate to the chiral metal complex, creating a rigid environment for facial discrimination. | Up to 99% ee |

| Thiol Addition (to silyl glyoxylate) | Y(OTf)₃ / Chiral N,N'-dioxide | Lewis acid activation of the carbonyl within a defined chiral pocket, directing nucleophilic attack. | Up to 98% ee |

Role of Catalysts and Reagents in Reaction Energetics and Selectivity

The choice of catalysts and reagents profoundly influences the reaction rate (energetics) and the chemo-, regio-, and stereoselectivity of transformations involving tert-butyl 2-oxoacetate. These effects can be traced back to the stabilization of transition states and the activation of reactants.

In the ruthenium-catalyzed asymmetric addition of arylboronic acids to tert-butyl glyoxylate, the addition of a fluoride (B91410) salt like potassium fluoride (KF) or caesium fluoride (CsF) was found to be crucial for achieving high enantioselectivities. rsc.org The fluoride likely plays a role in the transmetalation step of the catalytic cycle, forming a more nucleophilic "ate" complex with the boronic acid, thereby facilitating its addition to the glyoxylate and influencing the structure of the key transition state.

The screening of different metal catalysts and ligands is a common strategy to optimize selectivity. In the enantioselective addition of thiols to silyl glyoxylates, various metal triflates were tested, with Y(OTf)₃ providing superior yield and enantioselectivity compared to La(OTf)₃ or Er(OTf)₃ when paired with the same chiral N,N'-dioxide ligand. rsc.org This demonstrates that the identity of the Lewis acidic metal center is critical in modulating the catalyst's activity and the geometry of the transition state. The ligand structure itself also has a significant impact; systematic modifications to the chiral backbone and substituents of the N,N'-dioxide ligands resulted in substantial variations in the observed enantioselectivity. rsc.org

Reaction conditions such as temperature also play a vital role in selectivity. In the Pd-catalyzed α-hydroxylation of 1,3-ketoesters, lowering the reaction temperature led to a detectable increase in the enantiomeric excess of the product, albeit at the cost of a slower reaction rate. scispace.com This is a common phenomenon where the difference in activation energy between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy at lower temperatures, thus enhancing selectivity.

Furthermore, the steric properties of reagents can dictate reaction outcomes. In some catalytic systems, increasing the steric bulk of the ester group on a substrate is expected to enhance enantioselectivity. However, in the aforementioned α-hydroxylation, switching from a methyl to a tert-butyl ester actually resulted in a decrease in ee, indicating a more complex interplay of steric and electronic factors within the catalytic system. scispace.com

| Reaction | Catalyst/Reagent | Role in Energetics and Selectivity |

| Arylboronic Acid Addition | Potassium Fluoride (additive) | Enhances enantioselectivity, likely by forming a more reactive boronate complex. rsc.org |

| Thiol Addition | Y(OTf)₃ (catalyst) | Provides higher yield and enantioselectivity compared to other lanthanide triflates. rsc.org |

| α-Hydroxylation | Lower Reaction Temperature | Increases enantioselectivity by better differentiating between diastereomeric transition states. scispace.com |

| α-Hydroxylation | tert-Butyl Ester (substrate) | Decreased enantioselectivity compared to methyl ester, showing complex steric effects. scispace.com |

Radical-Mediated Transformations and Degradation Mechanisms

While many reactions of tert-butyl 2-oxoacetate and its derivatives proceed through ionic or pericyclic mechanisms, they can also engage in radical-mediated transformations. These pathways often involve the generation of highly reactive radical intermediates that can participate in subsequent bond-forming events.

A notable example is the diastereoselective, radical-promoted annulation of certain CF₃-alkenyl quinolones with aldehydes. frontiersin.org In this process, di-tert-butyl peroxide (DTBP) acts as a radical initiator. frontiersin.orgnih.gov Upon heating, DTBP homolytically cleaves to form tert-butoxy (B1229062) radicals. These radicals then abstract a hydrogen atom from the aldehyde, generating an acyl radical. frontiersin.orgnih.gov This acyl radical adds to an alkene, creating a stabilized tertiary radical intermediate. This intermediate can then undergo an intramolecular cyclization followed by a hydrogen atom transfer to yield the final product. frontiersin.orgnih.gov The high diastereoselectivity observed in such reactions is often controlled by steric factors in the cyclization step. frontiersin.orgnih.gov

Another relevant process is the stereoselective alkylation of chiral titanium(IV) enolates using tert-butyl peresters. researchgate.netcore.ac.uk Computational studies (DFT calculations) suggest that this transformation proceeds through a radical-like mechanism. researchgate.netcore.ac.uk The reaction is initiated by an electron transfer from the titanium enolate to the O–O bond of the perester. researchgate.net This triggers the cleavage of the perester and its decarboxylation, leading to the formation of an alkyl radical. researchgate.netcore.ac.uk This radical then combines with the metal enolate radical to form the new C-C bond with excellent stereocontrol, which is dictated by the chiral auxiliary on the enolate. researchgate.netcore.ac.uk This method provides a powerful way to form challenging C(sp³)–C(sp³) bonds with secondary or tertiary alkyl groups. researchgate.net

These radical pathways highlight the versatility of carbonyl compounds to participate in single-electron transfer (SET) processes, expanding their synthetic utility beyond traditional two-electron ionic chemistry.

Computational and Theoretical Studies on Tert Butyl 2 Oxoacetate

Quantum Chemical Calculations (e.g., DFT, B3LYP) in Mechanistic Probes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the intricate details of reaction mechanisms. damascusuniversity.edu.symdpi.com The B3LYP hybrid functional is a widely used DFT method that provides a good balance between accuracy and computational cost, making it suitable for studying organic reactions. damascusuniversity.edu.syresearchgate.netfigshare.com While specific DFT studies on tert-butyl 2-oxoacetate are not extensively documented, the principles are broadly applied to the class of α-keto esters to understand their reactivity.

Mechanistic investigations using DFT can elucidate the electronic structure of reactants, transition states, and products. nottingham.edu.cn For instance, in reactions involving α-keto esters, DFT calculations can help to identify the operative reaction pathways, such as concerted versus stepwise mechanisms. mdpi.com These calculations can also predict the activation energies associated with different pathways, thereby explaining the observed product distributions. nih.gov

A common application of DFT in this context is the study of cycloaddition reactions, where α-keto esters can act as dienophiles or dipolarophiles. mdpi.com Computational analysis can reveal the frontier molecular orbitals (HOMO and LUMO) of the reactants, providing insights into their reactivity and regioselectivity. The calculated energies of transition states can explain the stereochemical outcomes of such reactions.

Furthermore, DFT can be employed to study the role of catalysts in reactions involving α-keto esters. nottingham.edu.cn By modeling the interaction between the substrate and the catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the reaction pathway. For example, in metal-catalyzed reactions, DFT can model the coordination of the α-keto ester to the metal center and the subsequent steps of the catalytic cycle. nottingham.edu.cn

Table 1: Representative Applications of DFT/B3LYP in Mechanistic Studies of α-Keto Ester Reactions

| Reaction Type | Computational Method | Key Insights Gained |

| Cycloaddition Reactions | DFT (B3LYP) | Elucidation of concerted vs. stepwise mechanisms, prediction of regioselectivity and stereoselectivity. mdpi.com |

| Catalytic Hydrogenation | DFT (B3LYP) | Understanding of catalyst-substrate interactions, rationalization of enantioselectivity. |

| Nucleophilic Addition | DFT (B3LYP) | Determination of transition state geometries and activation energies. nih.gov |

This table is illustrative and based on general applications of DFT to α-keto esters, as specific data for tert-butyl 2-oxoacetate is limited.

Modeling of Stereoselectivity and Chirality Transfer Phenomena

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and computational modeling plays a crucial role in understanding and predicting stereoselectivity. nih.gov For reactions involving tert-butyl 2-oxoacetate and other prochiral α-keto esters, computational methods can model the transfer of chirality from a chiral catalyst or auxiliary to the product. researchgate.net

Modeling of stereoselectivity often involves the calculation of the energies of diastereomeric transition states. The energy difference between these transition states, even if small, can lead to a high degree of stereoselectivity. nih.gov Computational models can identify the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the energy difference between the diastereomeric transition states. nih.gov

In the context of asymmetric catalysis, computational studies can be used to rationalize the performance of different chiral ligands. By modeling the catalyst-substrate complex, it is possible to understand how the ligand's structure influences the stereochemical outcome of the reaction. acs.org This understanding can guide the design of new and more effective chiral catalysts.

For example, in the asymmetric allylation of β-keto esters, a hybrid system of palladium and ruthenium complexes has been shown to afford high regio-, diastereo-, and enantioselectivity. nih.gov Computational studies can help to elucidate the mechanism of such complex catalytic systems and explain the origin of the observed stereoselectivity.

Simulations of Reactivity Profiles and Transition States

Simulations of reactivity profiles and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. nih.gov For tert-butyl 2-oxoacetate, such simulations can predict its reactivity towards various reagents and under different reaction conditions.

The reactivity of α-keto esters can be influenced by the nature of the substituents on the ester group. nih.gov Computational studies can quantify these electronic and steric effects on the reactivity of the carbonyl groups. Transition state theory, often used in conjunction with quantum chemical calculations, allows for the calculation of reaction rates from the computed activation energies. nih.gov

The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes during a reaction. muni.cz Computational methods can accurately predict the geometries of transition states, which can then be used to understand the reaction mechanism in detail. For instance, in a nucleophilic addition to the ketone carbonyl of tert-butyl 2-oxoacetate, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond.

Computational studies have been used to investigate the divergent reactivity profiles of different diazo carbonyl compounds, including ketones, esters, and amides. nih.gov These studies provide insights into the mechanistic differences that arise from subtle changes in the substrate structure.

Computational Design of Catalytic Systems and Ligand Effects

Computational chemistry is increasingly being used not only to understand existing catalytic systems but also to design new and improved ones. youtube.com For reactions involving tert-butyl 2-oxoacetate, computational methods can be employed to design catalysts that are highly active and selective. numberanalytics.com

The design process often starts with a hypothetical reaction mechanism and a proposed catalyst structure. numberanalytics.com Quantum chemical calculations are then used to evaluate the performance of the catalyst by calculating the activation energies for the desired reaction and any potential side reactions. This in-silico screening allows for the rapid evaluation of a large number of potential catalysts, saving significant experimental time and resources. numberanalytics.com

Ligand effects play a crucial role in transition metal catalysis, influencing the electronic and steric environment of the metal center. numberanalytics.comnumberanalytics.com Computational studies can systematically investigate the effect of different ligands on the catalytic activity and selectivity. nih.gov By calculating properties such as the Tolman electronic parameter and the cone angle for a series of ligands, it is possible to establish quantitative structure-activity relationships that can guide the selection of the optimal ligand for a particular reaction.

For example, in gold-catalyzed reactions, the choice of ligand can have a profound impact on the catalyst's stability and reactivity. nih.gov Computational modeling can help to understand these ligand effects and guide the development of more robust and efficient gold catalysts for reactions involving substrates like α-keto esters.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in the context of drug design to predict the binding of a small molecule ligand to a protein receptor, the principles of molecular docking can also be applied to understand intermolecular interactions in other chemical systems. nih.govresearchgate.net

For tert-butyl 2-oxoacetate, molecular docking could be used to study its interaction with a chiral catalyst or a biological receptor. researchgate.net The docking simulation would predict the binding mode of the molecule and provide an estimate of the binding affinity. nih.gov This information can be valuable for understanding the basis of molecular recognition and for designing molecules with specific binding properties.

Interaction studies, often performed using a combination of molecular docking and molecular dynamics simulations, can provide a detailed picture of the non-covalent interactions that stabilize a molecular complex. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov A thorough understanding of these interactions is crucial for rationalizing and predicting the outcomes of chemical and biological processes.

In a study on β-keto esters with potential antibacterial activity, molecular docking and molecular dynamics calculations were used to investigate their interaction with quorum-sensing proteins. researchgate.netnih.gov Such studies can reveal key binding interactions and guide the design of more potent inhibitors.

Advanced Applications and Role As a Research Tool

Applications in Complex Molecule Synthesis

The reactivity of tert-butyl glyoxylate (B1226380) makes it an invaluable tool for chemists in constructing intricate molecular architectures. It participates in various carbon-carbon bond-forming reactions, enabling the efficient assembly of complex scaffolds found in biologically active compounds.

Building Block for Natural Products and Analogues (e.g., Alternaric Acid)

Tert-butyl glyoxylate has been instrumental in the synthesis of the natural product alternaric acid, a potent antifungal and phytotoxic agent. nih.gov A key strategy involves a silyl (B83357) glyoxylate three-component coupling reaction. nih.gov This methodology allows for the versatile engagement of various nucleophile and electrophile pairs, providing significant flexibility in the synthetic approach to complex molecules like alternaric acid. nih.gov In one formal synthesis, a three-component coupling product was transformed in several steps to intercept a known intermediate in a previously reported synthesis of alternaric acid. nih.gov This highlights the utility of tert-butyl glyoxylate derivatives in streamlining the construction of complex natural product frameworks. nih.gov

Key Intermediate in Pharmaceutical Synthesis

The compound is a critical precursor in the synthesis of several important pharmaceuticals, including cholesterol-lowering statins and treatments for type 2 diabetes.

Atorvastatin (B1662188) Precursors: Atorvastatin, a widely prescribed drug for lowering cholesterol, features a key chiral side chain that can be synthesized from precursors derived from tert-butyl glyoxylate. researchgate.netbiomolther.org Synthetic routes often involve the preparation of tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a crucial chiral intermediate for atorvastatin. internationaljournalssrg.org The synthesis of the atorvastatin molecule often employs a Paal-Knorr condensation reaction to form the central pyrrole (B145914) ring, with the side chain, derived from intermediates like tert-butyl esters, being attached to this core structure. nih.govresearchgate.net The tert-butyl ester group in these precursors serves as a protecting group that can be removed under specific conditions during the later stages of the synthesis to yield the final active pharmaceutical ingredient. biomolther.orgnih.gov

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: DPP-4 inhibitors are a class of oral medications used to treat type 2 diabetes. emanresearch.org The synthesis of many of these inhibitors, such as Sitagliptin and its analogues, involves intermediates derived from tert-butyl glyoxylate. nih.gov These inhibitors work by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones that help regulate blood sugar. emanresearch.orgnih.gov The development of novel DPP-4 inhibitors often utilizes various heterocyclic scaffolds which can be constructed using building blocks like tert-butyl glyoxylate derivatives. nih.gov

| Pharmaceutical Application | Role of Acetic acid, oxo-, 1,1-dimethylethyl ester | Key Synthetic Strategy |

| Atorvastatin | Precursor for the chiral side chain | Paal-Knorr pyrrole synthesis, asymmetric hydrogenation |

| DPP-4 Inhibitors | Building block for heterocyclic scaffolds | Coupling reactions with Boc-protected amino acids |

Precursors for Chiral Glycolic Acid Scaffolds

Chiral α-hydroxy esters, or glycolic acid scaffolds, are important structural motifs in many biologically active molecules. This compound can be converted into these valuable chiral building blocks through asymmetric reduction or other stereoselective reactions. The resulting tert-butyl (R)- or (S)-2-hydroxyacetate can then be incorporated into larger molecules, allowing for precise control over the stereochemistry of the final product. This is particularly important in drug development, where the specific three-dimensional arrangement of atoms can be critical for biological activity.

Role in Prebiotic Chemistry Research

Beyond its applications in synthetic chemistry, tert-butyl glyoxylate and its simpler analogue, glyoxylate, are significant in the study of the chemical origins of life. Researchers are investigating how simple organic molecules could have formed the complex biomolecules necessary for life to emerge on early Earth.

Investigations within the "Glyoxylate Scenario" of Primordial Metabolism

The "glyoxylate scenario" is a hypothesis in prebiotic chemistry that suggests glyoxylate could have been a central molecule in a primitive version of metabolism. researchgate.net The glyoxylate cycle is a metabolic pathway used by some organisms to convert acetyl-CoA into carbohydrates. nih.gov In a prebiotic context, it is proposed that glyoxylate, potentially formed from simple precursors, could have participated in a network of reactions that led to the formation of more complex molecules like amino acids and sugars. researchgate.netnih.gov Glyoxylate is highly reactive, which could have driven the formation of a variety of organic compounds on the early Earth. nih.govresearchgate.net

Formation of Prebiotic Amino Acid Precursors via α-Keto Acid Esters

Amino acids are the building blocks of proteins, and their prebiotic synthesis is a key area of origin-of-life research. α-keto acids, such as glyoxylate, are the immediate precursors to α-amino acids in modern biological systems. acs.org Research has shown that α-keto acids can react with ammonia (B1221849) sources and cyanide to form amino acids under plausible prebiotic conditions, potentially through pathways like the Bucherer-Bergs reaction. nih.govresearchgate.netresearchgate.net Specifically, glyoxylate can be converted to glycine, the simplest amino acid. nih.gov The study of esters of α-keto acids, like tert-butyl glyoxylate, helps researchers understand how these reactions might have occurred in non-aqueous environments or how the reactivity of these precursors might have been modulated on the early Earth. nasa.gov

| Prebiotic Research Area | Role of Glyoxylate and its Esters | Significance |

| Glyoxylate Scenario | Central hub in a hypothetical primordial metabolism | Explains the formation of key biomolecules from simple two-carbon compounds |

| Amino Acid Formation | Direct precursor to amino acids like glycine | Provides a plausible pathway for the abiotic synthesis of protein building blocks nih.govresearchgate.net |

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that "this compound" is utilized as a photoinitiator in polymerization processes for novel material science applications. Searches for this compound and its synonyms, such as "tert-butyl oxoacetate" and "tert-butyl glyoxylate," in the context of photoinitiation and polymer chemistry did not yield any relevant research findings.

The existing literature indicates that "this compound" is employed in other areas of chemical synthesis. For instance, it has been used in peptide synthesis to prevent undesirable polymerization side reactions and as a reactant in Diels-Alder reactions for creating complex molecules. uni-goettingen.dechim.it A patent also lists "tert-butyl glyoxylate" as a potential component in the manufacturing of a vinyl alcohol-based polymer, but not in the role of a photoinitiator. google.com

Therefore, the premise of discussing "this compound" in the specific context of "Utilization as Photoinitiators in Polymerization Processes" cannot be fulfilled with scientifically accurate and verifiable information.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of tert-butyl glyoxylate (B1226380). While complete spectral data for this specific compound is not widely published in publicly accessible databases, its structural features suggest characteristic spectroscopic signatures that can be inferred from related compounds and general principles of spectroscopy. The existence of Nuclear Magnetic Resonance (NMR) data for tert-butyl glyoxylate (CAS Number 7633-32-1) is noted in several chemical supplier catalogs and scientific publications, indicating its characterization has been performed. sci-hub.ruichemical.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of tert-butyl glyoxylate is expected to show two main signals. A singlet with a large integration value (9H) would correspond to the chemically equivalent protons of the tert-butyl group. This signal is typically found in the upfield region of the spectrum. A second singlet, corresponding to the aldehydic proton, would be observed significantly downfield, characteristic of protons attached to a carbonyl carbon.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Key expected signals include those for the nine equivalent methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the aldehydic carbonyl carbon. The chemical shifts of the carbonyl carbons would be in the highly deshielded region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetic acid, oxo-, 1,1-dimethylethyl ester

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| (CH₃)₃C- | ~1.5 | ~28 |

| -(CH₃)₃C - | - | ~82 |

| -C(O )O- | - | ~160 |

| -C HO | ~9.5 | ~185 |

| -CH O | ~9.5 | - |

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl glyoxylate would be characterized by strong absorption bands corresponding to its functional groups. A strong, sharp peak is expected in the region of 1700-1750 cm⁻¹ for the C=O stretching vibration of the ester group. Another distinct C=O stretching band for the aldehyde group would also be present in a similar region, often at a slightly higher wavenumber. The C-H stretching vibrations of the tert-butyl group would appear around 2850-3000 cm⁻¹. The gas-phase IR spectrum of the related compound, butyl glyoxylate, shows characteristic carbonyl absorptions, which can be used as a reference. nist.govnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretch | 2850-3000 |

| C=O (aldehyde) | Stretch | 1720-1740 |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester) | Stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of tert-butyl glyoxylate is expected to show absorption bands corresponding to electronic transitions within the molecule. The carbonyl groups will exhibit n → π* transitions, which typically result in weak absorption bands at longer wavelengths in the UV region. More intense π → π* transitions are expected at shorter wavelengths. Studies on glyoxylate have shown that the aldehyde functional group is responsible for absorption in the actinic region. scielo.br

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating tert-butyl glyoxylate from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. Tert-butyl glyoxylate, being a relatively small ester, should be amenable to GC analysis. A column with a mid-polarity stationary phase would likely provide good separation from other components in a reaction mixture. Flame ionization detection (FID) would offer good sensitivity for quantification. For identification, GC coupled with mass spectrometry (GC-MS) is the preferred method. scielo.brnih.govscispec.co.th

Mass Spectrometry Techniques for Identification and Molecular Weight Determination

Mass spectrometry is a powerful tool for determining the molecular weight of tert-butyl glyoxylate and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules and can be readily coupled with HPLC (LC-MS). For tert-butyl glyoxylate, positive ion mode ESI would likely produce a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry would allow for the determination of the elemental composition with high accuracy. nih.govmdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem MS involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides detailed structural information. For the protonated tert-butyl glyoxylate molecule, a characteristic fragmentation would be the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, leading to a prominent fragment ion. The fragmentation pattern of the related butyl glyoxylate shows characteristic losses that can be compared. nist.govmt.com The analysis of other tert-butylated compounds by GC-MS consistently shows a base peak at m/z 57, corresponding to the stable tert-butyl cation, which would also be expected for tert-butyl glyoxylate. scielo.br

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 131.0654 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 75.0133 | Loss of isobutylene |

| [C₄H₉]⁺ | 57.0704 | tert-butyl cation |

In-Situ Reaction Monitoring and Kinetic Analysis

In-situ monitoring techniques provide real-time information about a chemical reaction, allowing for the tracking of reactant consumption, intermediate formation, and product generation. This is invaluable for understanding reaction mechanisms and optimizing reaction conditions. mt.com

Spectroscopic methods such as FTIR and Raman spectroscopy are particularly well-suited for in-situ monitoring. mt.com By inserting a probe directly into the reaction vessel, changes in the concentrations of species with characteristic vibrational bands can be monitored over time. For reactions involving tert-butyl glyoxylate, one could monitor the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction where the aldehyde group of tert-butyl glyoxylate is consumed, the corresponding C=O stretching band in the IR spectrum would decrease in intensity.

The data obtained from in-situ monitoring can be used for kinetic analysis to determine reaction rates, rate constants, and activation energies. While specific kinetic studies on reactions of tert-butyl glyoxylate are not extensively documented in the literature, the principles of kinetic analysis applied to related systems, such as the glyoxylate cycle or other esterification reactions, would be directly applicable. wikipedia.orgresearchgate.net

Future Directions and Emerging Research Areas

Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of ongoing research is the design of novel catalysts that can control the stereochemical outcome of reactions involving tert-butyl glyoxylate (B1226380) with high precision and efficiency. The development of asymmetric catalysts is particularly crucial for producing enantiomerically pure α-hydroxy esters, which are valuable building blocks in pharmaceuticals.

Chiral Lewis acid catalysts have demonstrated significant promise in this area. For instance, chiral titanium complexes prepared from optically pure binaphthol (BINOL) have been shown to be highly effective catalysts for glyoxylate-ene reactions. iupac.org These systems can produce α-hydroxy esters with high enantiomeric excess (ee). iupac.org A remarkable feature of some of these catalytic systems is the observation of a "positive non-linear effect," where a catalyst with moderate enantiomeric purity can generate a product with very high enantiomeric excess, a phenomenon known as asymmetric amplification. iupac.org

Recent advancements also include the development of chiral N,N'-dioxide–metal complexes for asymmetric additions to related silyl (B83357) glyoxylates. While the substrate is slightly different, the principles guide the development of catalysts for tert-butyl glyoxylate. For example, an Er(OTf)3/N,N'-dioxide complex was used for the enantioselective addition of thiols to silyl glyoxylates, achieving excellent yields and enantioselectivities. semanticscholar.org The optimization of these systems involves screening different metal salts, ligands, and solvents to suppress background reactions and competing pathways like the Brook rearrangement. semanticscholar.org

| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantioselectivity (% ee) | Reference |